(1S)-2-bromo-1-(5-fluoro-2-methoxyphenyl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S)-2-Bromo-1-(5-fluoro-2-methoxyphenyl)ethan-1-ol is an organic compound that features a bromine atom, a fluorine atom, and a methoxy group attached to a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-2-Bromo-1-(5-fluoro-2-methoxyphenyl)ethan-1-ol typically involves the bromination of a precursor compound. One common method is the bromination of 1-(5-fluoro-2-methoxyphenyl)ethanol using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(1S)-2-Bromo-1-(5-fluoro-2-methoxyphenyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used for oxidation reactions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used for reduction.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-bromo-1-(5-fluoro-2-methoxyphenyl)ethanone.
Reduction: Formation of 1-(5-fluoro-2-methoxyphenyl)ethanol.
Substitution: Formation of 2-azido-1-(5-fluoro-2-methoxyphenyl)ethanol or 2-thiocyanato-1-(5-fluoro-2-methoxyphenyl)ethanol.
Wissenschaftliche Forschungsanwendungen
(1S)-2-Bromo-1-(5-fluoro-2-methoxyphenyl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (1S)-2-Bromo-1-(5-fluoro-2-methoxyphenyl)ethan-1-ol involves its interaction with specific molecular targets. The bromine and fluorine atoms, along with the methoxy group, can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological pathways and result in specific physiological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1S)-2-Bromo-1-(4-fluoro-2-methoxyphenyl)ethan-1-ol
- (1S)-2-Bromo-1-(5-chloro-2-methoxyphenyl)ethan-1-ol
- (1S)-2-Bromo-1-(5-fluoro-3-methoxyphenyl)ethan-1-ol
Uniqueness
(1S)-2-Bromo-1-(5-fluoro-2-methoxyphenyl)ethan-1-ol is unique due to the specific positioning of the bromine, fluorine, and methoxy groups on the phenyl ring. This unique arrangement can result in distinct chemical and biological properties compared to similar compounds.
Eigenschaften
Molekularformel |
C9H10BrFO2 |
---|---|
Molekulargewicht |
249.08 g/mol |
IUPAC-Name |
(1S)-2-bromo-1-(5-fluoro-2-methoxyphenyl)ethanol |
InChI |
InChI=1S/C9H10BrFO2/c1-13-9-3-2-6(11)4-7(9)8(12)5-10/h2-4,8,12H,5H2,1H3/t8-/m1/s1 |
InChI-Schlüssel |
HQEZPACGLDIUEM-MRVPVSSYSA-N |
Isomerische SMILES |
COC1=C(C=C(C=C1)F)[C@@H](CBr)O |
Kanonische SMILES |
COC1=C(C=C(C=C1)F)C(CBr)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.